![molecular formula C14H12O3S B217719 2-噻吩乙酸,α-[(4-甲氧基苯基)亚甲基]- CAS No. 104314-01-4](/img/structure/B217719.png)
2-噻吩乙酸,α-[(4-甲氧基苯基)亚甲基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Synthesis Analysis
The synthesis process of 2-thiopheneacetic acid involves enabling thiophene as a raw material and formaldehyde react with hydrochloric acid . Another method involves adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container, adding methyl chloroacetate dropwise while heating to 50-60°C .Molecular Structure Analysis
The molecular structure of “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” is complex, contributing to its high perplexity. The structure has been characterized by IR and Raman spectroscopy .科学研究应用
磁性固相萃取 (MSPE)
该化合物已用于制备负载在磁性纳米粒子上的聚(2-噻吩乙酸)涂层。 该涂层有助于选择性磁性固相萃取Eurycoma longifolia中的肯丁-6-酮生物碱,这是一种药用草本植物 。该过程涉及自组装氧化聚合,将交联的聚(2-噻吩乙酸)连接到磁性纳米粒子的表面。 这种方法已显示出良好的提取效率、线性度和重现性,使其成为从复杂基质中分离生物活性化合物的一种有价值的技术 .
传感器开发
2-噻吩乙酸衍生物的独特结构使其可用于传感器开发。这些传感器可以基于紫外-可见光和光致发光光谱的变化,检测DNA、蛋白质、小生物分析物、金属离子以及表面活性剂。 该化合物与带电基团络合后发生构象转变的能力使其成为传感应用的理想候选者 .
药物研究
在药物研究中,人们正在探索2-噻吩乙酸衍生物的生物活性。它们已显示出在抗菌、抗疟疾、抗真菌和抗病毒应用方面的潜力。 该化合物的结构在合成生物活性化合物方面起着至关重要的作用,这可能导致开发具有多种生物效应的先进药物 .
高分子科学
聚(2-噻吩乙酸)及其衍生物在高分子科学中具有重要的应用。 它们可用于制造具有独特电子特性的导电聚合物,适用于有机太阳能电池、有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) 等电子器件 .
材料化学
该化合物的特性在材料化学领域非常有利,特别是在荧光材料的开发方面。 它具有荧光发射的能力,使其成为创建需要特定发光特性的材料的候选者,例如显示技术 .
体内
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been used in a variety of in vivo studies, including studies of the effect of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- on the immune system and the cardiovascular system. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have a protective effect on the liver in mice. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-inflammatory effects in rats. The compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
体外
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has also been studied in a variety of in vitro studies. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-proliferative effects on cancer cells. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have antioxidant effects. The compound has also been studied for its potential to inhibit the growth of bacteria and fungi.
作用机制
The mechanism of action of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, such as the muscarinic receptors. This binding is thought to lead to the activation of various signaling pathways, which in turn leads to the observed effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-.
生物活性
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to have an effect on the immune system, as well as the cardiovascular system.
Biochemical and Physiological Effects
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biochemical and physiological effects. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition is thought to be responsible for the anti-inflammatory effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-. In addition, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to inhibit the activity of the enzyme glutathione-S-transferase (GST), which is involved in the detoxification of various compounds.
实验室实验的优点和局限性
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is a useful compound for a variety of laboratory experiments. It is non-toxic and has low reactivity, making it ideal for use in a variety of experiments. However, it is important to note that 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not suitable for use in all experiments. For example, it is not suitable for use in experiments involving the synthesis of complex organic molecules.
未来方向
The potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- are vast and the compound has already been studied in a variety of scientific research applications. Future research should focus on further exploring the potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- and its mechanism of action. In particular, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the growth of bacteria and fungi. Finally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and glutathione-S-transferase (GST).
合成方法
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- can be synthesized by several methods, including the reaction of a thiophene ring with a 4-methoxyphenylmethylene group. The reaction is typically carried out in aqueous solution in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is generally carried out at room temperature, but the reaction time can be adjusted depending on the desired product. The reaction can also be carried out in the presence of catalysts, such as palladium or ruthenium, to increase the reaction rate.
安全和危害
The safety data sheet (SDS) for “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFYXYZGUQOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407015 |
Source


|
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104314-01-4 |
Source


|
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

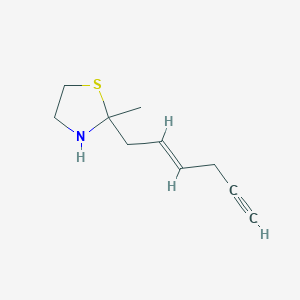
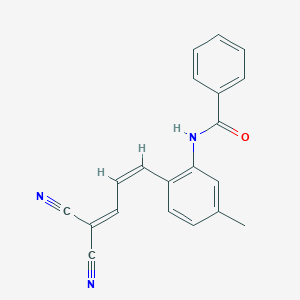

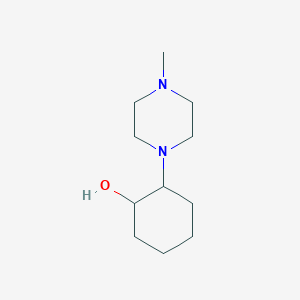
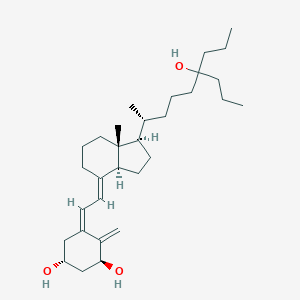
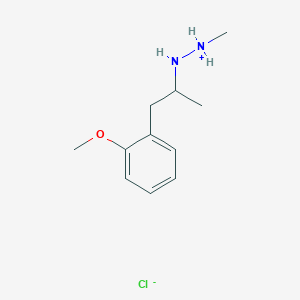
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

